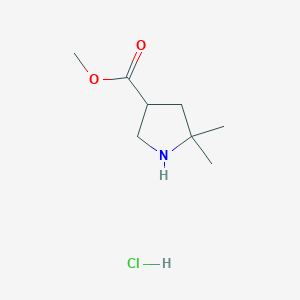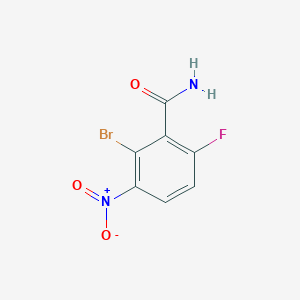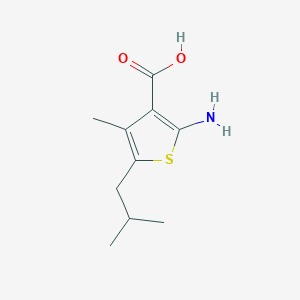
2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid is a heterocyclic compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anti-inflammatory effects could be due to the modulation of inflammatory mediators and pathways.
類似化合物との比較
- 2-Amino-4-methylthiophene-3-carboxylic acid
- 5-Isobutyl-4-methylthiophene-3-carboxylic acid
- 2-Amino-5-isobutylthiophene-3-carboxylic acid
Comparison: Compared to these similar compounds, 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid is unique due to the presence of both an amino group and an isobutyl group on the thiophene ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
2-amino-4-methyl-5-(2-methylpropyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO2S/c1-5(2)4-7-6(3)8(10(12)13)9(11)14-7/h5H,4,11H2,1-3H3,(H,12,13) |
InChIキー |
OYWNRAWBGGCACQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)O)N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)

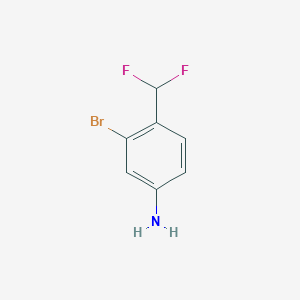
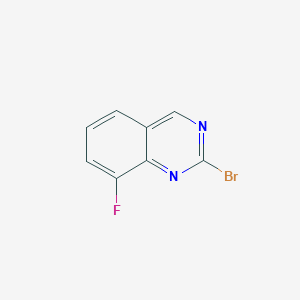
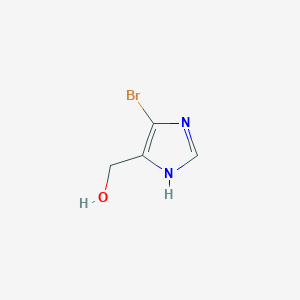


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)

